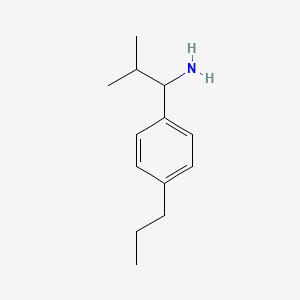

2-Methyl-1-(4-propylphenyl)propan-1-amine

Description

Contextualization within Amine-Containing Organic Compounds

Amine-containing organic compounds are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. Phenethylamines are classified as primary amines, where the amino group (-NH2) is attached to a two-carbon chain, which in turn is connected to a benzene (B151609) ring. wikipedia.org This fundamental structure positions them within the larger family of aromatic amines and makes them structural analogs of endogenous monoamine neurotransmitters. mdpi.com

The basic structure of phenethylamine (B48288) serves as a template from which a multitude of derivatives can be formed. wikipedia.org These derivatives are created by substituting one or more hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group with other functional groups. psychonautwiki.org This process of substitution is a fundamental concept in organic chemistry used to modulate the physicochemical properties of a molecule, such as its size, shape, polarity, and reactivity. The exploration of these derivatives, including complex structures like 2-Methyl-1-(4-propylphenyl)propan-1-amine, is a testament to the chemical versatility of the amine functional group and the phenethylamine framework.

Overview of Chemical Scaffolds Relevant to this compound

The chemical scaffold is the core structure of a molecule. For the substituted phenethylamine class, this core is the phenethylamine molecule itself, which consists of a phenyl ring connected to an amino group via a two-carbon ethyl sidechain. heffter.org Variations in this scaffold are categorized based on the location of substitutions. wikipedia.org

The specific compound, this compound, illustrates several points of substitution on the basic phenethylamine scaffold.

Phenyl Ring Substitution: A propyl group (-CH2CH2CH3) is attached at the 4-position of the phenyl ring.

Sidechain Substitution: The ethyl sidechain is modified. The presence of a methyl group (-CH3) at the alpha-carbon (the carbon adjacent to the amino group) extends the two-carbon ethyl chain into a three-carbon propyl chain, specifically a propan-1-amine structure with a methyl group at the 2-position. This α-methyl substitution is a defining feature of the substituted amphetamine subclass of phenethylamines. wikipedia.org

The table below breaks down the structural components of this compound in relation to the core phenethylamine scaffold.

| Structural Component | Core Scaffold (Phenethylamine) | This compound |

| Aromatic Ring | Phenyl | 4-propylphenyl |

| Sidechain | Ethyl (-CH2CH2-) | 2-Methylpropyl (-CH(CH(CH3)2)CH2-) |

| Amine Group | Primary Amine (-NH2) | Primary Amine (-NH2) |

Other relevant chemical scaffolds within the broader phenethylamine class include:

Substituted methylenedioxyphenethylamines (MDxx): Characterized by a methylenedioxy group attached to the 3 and 4 positions of the phenyl ring. wikipedia.org

Substituted cathinones: Feature a ketone group (C=O) at the beta-position of the ethyl sidechain. wikipedia.org

N-benzylphenethylamines (NBOMes): Involve a benzyl (B1604629) substitution on the nitrogen atom of the amino group. mdpi.com

Rationale for Academic Investigation of Novel Phenethylamine Derivatives

The academic and industrial pursuit of novel phenethylamine derivatives is propelled by several key factors. A primary motivation is the profound biological significance of the phenethylamine scaffold, which is present in numerous endogenous compounds, including hormones and monoamine neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine. mdpi.com These molecules play critical roles in regulating a vast range of physiological and cognitive processes. mdpi.com

Research into novel derivatives aims to explore the structure-activity relationships (SAR) within this chemical class. nih.gov By systematically altering the structure of the phenethylamine backbone and observing the resulting changes in chemical or biological activity, researchers can build predictive models. This understanding is crucial for designing compounds that can interact with specific biological targets, such as receptors and transporters in the central nervous system. nih.govbiomolther.org

The investigation of new derivatives like this compound contributes to the vast chemical space of potential therapeutic agents. mdpi.com Many existing pharmaceutical drugs, including antidepressants, appetite suppressants, and agents for Parkinson's disease, are based on the phenethylamine structure. wikipedia.orgpsychonautwiki.org The synthesis and characterization of new compounds provide a library of molecules for screening against various therapeutic targets, potentially leading to the discovery of new treatments for a range of disorders. biomolther.org This systematic exploration allows scientists to fine-tune the properties of these molecules, aiming to create more effective and selective therapeutic agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(4-propylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-4-5-11-6-8-12(9-7-11)13(14)10(2)3/h6-10,13H,4-5,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTBCQLCEWEVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Structural Elucidation

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesizable precursors. This backward approach allows for the logical design of a synthetic route.

The primary disconnection for 2-Methyl-1-(4-propylphenyl)propan-1-amine is the carbon-nitrogen bond of the primary amine. This disconnection points to a direct precursor, a ketone, which can be converted to the amine via reductive amination. This strategy is often favored due to its efficiency and control over the degree of substitution at the nitrogen atom.

Figure 1: Retrosynthetic Disconnection of this compound

This retrosynthetic step identifies 1-(4-propylphenyl)propan-2-one as the key intermediate for the synthesis of the target amine.

The key precursor, 1-(4-propylphenyl)propan-2-one, is a specialty chemical that may be commercially available from various suppliers. However, for laboratory-scale synthesis or when commercial availability is limited, several synthetic routes can be devised.

A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation . openstax.orglibretexts.orgchemguide.co.uk In this approach, propylbenzene (B89791) can be acylated using an appropriate acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of 1-(4-propylphenyl)propan-2-one, chloroacetone (B47974) can be used as the acylating agent. The propyl group on the benzene (B151609) ring is an ortho-, para-director, and due to steric hindrance, the para-substituted product is typically favored.

Scheme 1: Proposed Synthesis of 1-(4-propylphenyl)propan-2-one via Friedel-Crafts Acylation

Alternative approaches to synthesize similar phenylpropanone structures include the Darzens condensation of 4-propylbenzaldehyde (B1360211) with an α-haloester followed by hydrolysis and decarboxylation, or the oxidation of a corresponding secondary alcohol, which could be prepared via a Grignard reaction between 4-propylbenzylmagnesium bromide and acetaldehyde. organic-chemistry.orgwikipedia.orglibretexts.orgadichemistry.commychemblog.compurdue.edusigmaaldrich.comyoutube.com

Once the key precursor, 1-(4-propylphenyl)propan-2-one, is obtained, the strategic plan focuses on the efficient conversion of the ketone functional group to the desired primary amine. The primary method for this transformation is reductive amination. However, alternative multi-step sequences can also be considered, offering flexibility in reagent choice and reaction conditions.

A patent for a structurally related compound, 2-methyl-1-(substituted phenyl)-2-propanamine, outlines a synthetic strategy that could be adapted. This involves the conversion of a precursor to a nitrile, followed by hydrolysis to a carboxylic acid, a Curtius rearrangement to an isocyanate and subsequent hydrolysis to the amine, or catalytic hydrogenation of a carbamate (B1207046) intermediate. While more complex, this route provides alternative pathways should the direct reductive amination prove to be low-yielding or problematic.

Classical and Modern Synthetic Methodologies

The conversion of 1-(4-propylphenyl)propan-2-one to this compound can be accomplished through several established synthetic methods.

Reductive amination is a highly versatile and widely used method for the synthesis of amines from ketones or aldehydes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction proceeds in a one-pot fashion by treating the ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and handling.

| Reducing Agent | Typical Reaction Conditions | Notes |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727), ammonium (B1175870) acetate, room temperature | Mild and selective for the imine in the presence of the ketone. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane, acetic acid, room temperature | Another mild and selective reagent, often used for its less toxic byproducts compared to cyanoborohydride. |

| Catalytic Hydrogenation (H₂) | Raney Nickel or Palladium on Carbon (Pd/C), ethanol, elevated pressure and temperature | A "greener" approach avoiding stoichiometric metal hydrides, but requires specialized equipment for handling hydrogen gas. |

| Ammonia Borane (NH₃BH₃) | Methanol, room temperature | A stable and convenient source of both ammonia and a reducing agent. sigmaaldrich.com |

The optimization of the reductive amination protocol would involve screening different reducing agents, solvents, and reaction temperatures to maximize the yield of the desired primary amine while minimizing the formation of secondary amine byproducts. The Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and the nitrogen source, is another classical method for reductive amination. organic-chemistry.org

While reductive amination is the most direct route, other methods can also be employed to synthesize the target amine.

Alkylation Approaches:

Direct alkylation of ammonia with a suitable alkyl halide is generally not a preferred method for the synthesis of primary amines due to the high probability of over-alkylation, leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts. However, more controlled methods like the Gabriel synthesis can be used. This would involve the alkylation of potassium phthalimide (B116566) with a suitable halo-derivative of the propylphenylpropane moiety, followed by hydrazinolysis to release the primary amine. This multi-step approach, while longer, ensures the selective formation of the primary amine.

Amidation and Reduction:

An alternative two-step sequence involves the formation of an amide followed by its reduction. For instance, 1-(4-propylphenyl)propan-2-one could be converted to its corresponding oxime by reaction with hydroxylamine. A Beckmann rearrangement of the oxime would yield an amide, which can then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Another amidation approach involves the conversion of a carboxylic acid derivative. For example, if 4-propylphenylacetic acid is used as a starting material, it could be converted to the corresponding acid chloride and then reacted with ammonia to form an amide. Subsequent reduction of this amide would yield the desired amine with a different isomeric structure. To obtain the target compound, a more elaborate multi-step synthesis as suggested by the patent for a related compound would be necessary, involving the introduction of the additional methyl groups at a later stage.

Yield Optimization and Scalability Considerations

For any synthetic process, yield optimization and scalability are paramount for practical application and potential industrial production. The described synthetic method offers significant advantages in this regard. The four-step reaction sequence achieves a total yield approaching 50%, which is a marked improvement over previously reported methods that had total yields of around 15%. google.com

Key factors contributing to the improved yield and scalability include:

Avoidance of Hazardous Reagents: The process circumvents the use of acutely toxic sodium cyanide, which is a significant advantage for safety and environmental considerations on a larger scale. google.com

Accessible Starting Materials: The raw materials, such as substituted benzyl (B1604629) halides and isobutyronitrile (B166230), are generally inexpensive and readily available. google.com

| Step | Reaction Type | Key Reagents/Catalysts | Intermediate/Product |

|---|---|---|---|

| 1 | Alkylation | Substituted benzyl halide, isobutyronitrile, base | 2-Methyl-1-substituted phenyl-2-butyronitrile |

| 2 | Hydrolysis | Acid or base | 2-Methyl-1-substituted phenyl-2-butyric acid |

| 3 | Curtius Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA), benzyl alcohol | Benzyl (2-methyl-1-(substituted phenyl)propan-2-yl)carbamate |

| 4 | Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C) or Raney Nickel | 2-Methyl-1-substituted phenyl-2-propanamine |

Stereoselective Synthesis Approaches

The structure of this compound contains a chiral center at the carbon atom bonded to the amine group and the phenyl ring. Therefore, it exists as a pair of enantiomers. The preparation of single enantiomers requires stereoselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis Strategies (e.g., Chiral Auxiliary-Mediated Synthesis)

Enantioselective synthesis aims to directly produce one enantiomer in excess over the other. One common strategy is the use of a chiral auxiliary. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary). The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on one face of the molecule, leading to the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. While this is a powerful and widely used technique in organic synthesis for creating chiral molecules, specific examples detailing the application of chiral auxiliaries for the asymmetric synthesis of this compound are not prominently featured in available literature.

Diastereomeric Salt Resolution Techniques

A classical and widely practiced method for separating enantiomers of amines is through the formation of diastereomeric salts. This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orglibretexts.org The resulting products are a pair of diastereomeric salts (e.g., (R)-amine-(+)-acid and (S)-amine-(+)-acid).

Unlike enantiomers, diastereomers have different physical properties, including solubility. rsc.org This difference allows for their separation by fractional crystallization. wikipedia.org One diastereomer will typically crystallize out of a suitable solvent while the other remains dissolved. rsc.org After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the free amine, now as a single, pure enantiomer. wikipedia.orggavinpublishers.com The resolving agent can often be recovered and reused. nih.gov

| Resolving Agent | Type |

|---|---|

| Tartaric Acid | Chiral Carboxylic Acid |

| Camphorsulfonic Acid | Chiral Sulfonic Acid |

| Mandelic Acid | Chiral Carboxylic Acid |

| N-acetyl-amino acids | Chiral Carboxylic Acid |

Evaluation of Enantiomeric Excess and Purity

After performing a stereoselective synthesis or resolution, it is essential to determine the success of the process by measuring the enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. masterorganicchemistry.com Several analytical techniques are commonly employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for determining ee. nih.gov The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with this stationary phase, causing them to travel through the column at different rates and thus be detected separately. The relative areas of the two peaks in the chromatogram correspond to the ratio of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ee of chiral amines can be determined by NMR after derivatization with a chiral derivatizing agent (CDA). nih.gov Reacting the amine with a CDA, such as a chiral phosphazane reagent, converts the enantiomers into diastereomers. These diastereomers produce distinct signals in the NMR spectrum (e.g., ³¹P NMR), and the ee can be calculated by integrating these signals. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. Chiral molecules are CD active. For amines, a sensing ensemble can be used where the amine enantiomers react to form diastereomeric metal complexes that are CD active. By creating a calibration curve with samples of known ee, the ee of an unknown sample can be determined. nih.gov

| Technique | Principle | Advantages |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy and precision; widely applicable. |

| NMR Spectroscopy | Formation of diastereomers with distinct NMR signals | Rapid analysis; uses standard equipment. nih.gov |

| CD Spectroscopy | Differential absorption of circularly polarized light | Rapid optical technique; can be performed in situ. nih.gov |

Chemical Transformations and Reaction Mechanisms

The reactivity of this compound is dictated by its primary amine and substituted aromatic ring.

Reactions of the Amine Group:

N-Alkylation and N-Acylation: As a primary amine, the nitrogen atom is nucleophilic and can readily react with electrophiles. It can undergo alkylation with alkyl halides or acylation with acyl chlorides or anhydrides to form secondary amines and amides, respectively.

Imine Formation: The amine can react with aldehydes or ketones in a condensation reaction to form imines (Schiff bases).

Reactions of the Aromatic Ring:

Electrophilic Aromatic Substitution: The propyl group on the benzene ring is an activating, ortho-, para-directing group. Therefore, the aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, with substitution occurring primarily at the positions ortho to the propyl group.

Reaction Mechanisms: The mechanisms of reactions involving this compound are typical of its functional groups. For instance, in a potential synthetic route where a leaving group at the benzylic position is displaced by an amine precursor, the mechanism could be either Sₙ1 or Sₙ2. An Sₙ1 mechanism would proceed through a relatively stable secondary benzylic carbocation intermediate, leading to a racemic product if the starting material were chiral. masterorganicchemistry.com An Sₙ2 mechanism would involve a backside attack by the nucleophile, resulting in an inversion of stereochemistry. masterorganicchemistry.com The specific mechanism would depend on the substrate, leaving group, nucleophile, and solvent conditions.

Pathways for Oxidation and Reduction

The metabolic fate of amphetamine-related compounds involves several oxidative pathways, while reduction reactions are more central to its synthesis. In vitro studies on similar N-alkylamphetamines using rat liver homogenates have identified key metabolic transformations that are likely applicable to this compound. nih.gov

Oxidation: The primary routes of metabolic oxidation for amphetamine analogues include hydroxylation of the aromatic ring, deamination of the aminopropane side chain, and oxidation of alkyl substituents. ru.nl

Aromatic Hydroxylation: The propyl-substituted phenyl ring can undergo hydroxylation, typically at the positions ortho or meta to the propyl group, to form phenolic metabolites.

Deamination: The primary amine group is susceptible to oxidative deamination, a process that can lead to the formation of a ketone, phenylacetone (B166967) derivative (4-propylphenylacetone). This pathway is a significant route of metabolism for amphetamines. ru.nl

Alkyl Oxidation: The propyl group attached to the benzene ring can be oxidized at various positions, leading to alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions are fundamental to the synthesis of this compound. Common synthetic strategies involve the reduction of a precursor functional group to the primary amine.

Reductive Amination: A primary synthetic route is the reductive amination of 4-propylphenylacetone. The ketone reacts with an amine source, such as ammonia or formamide (B127407) (in the Leuckart reaction), to form an imine intermediate, which is then reduced to the final amine product using reducing agents like sodium cyanoborohydride or catalytic hydrogenation. researchgate.net

Reduction of Nitroalkenes: Another pathway involves the reduction of a corresponding nitroalkene, such as 1-(4-propylphenyl)-2-nitropropene. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net

| Pathway | Reaction Type | Key Reactants/Enzymes | Primary Product(s) |

|---|---|---|---|

| Oxidation | Aromatic Hydroxylation | Cytochrome P450 enzymes | Phenolic metabolites |

| Oxidation | Deamination | Monoamine oxidase (MAO) | 4-Propylphenylacetone |

| Reduction | Reductive Amination | 4-Propylphenylacetone, Ammonia/Formamide, Reducing Agent (e.g., NaBH₃CN) | This compound |

| Reduction | Nitroalkene Reduction | 1-(4-Propylphenyl)-2-nitropropene, LiAlH₄ | This compound |

Aromatic Substitution Reactions

The benzene ring of this compound contains two substituents: a propyl group and a 1-amino-2-methylpropyl group. Both are alkyl groups and are therefore activating and ortho-, para-directing for electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS): Since the para position is already occupied by the propyl group, incoming electrophiles will be directed to the ortho positions relative to the aminopropane side chain (positions 3 and 5). The propyl group also directs to its ortho positions (positions 3 and 5). Thus, substitution is strongly favored at these positions.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring, primarily at the 3- or 5-position. youtube.com

Halogenation: Treatment with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would result in the substitution of a hydrogen atom with a halogen at the ortho positions. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: These reactions, involving an alkyl/acyl halide and a Lewis acid, would also lead to substitution at the ortho positions. However, the presence of the amine group can complicate these reactions as it can coordinate with the Lewis acid catalyst, deactivating the ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution is generally not favored on this molecule. nih.gov Such reactions require the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring and a good leaving group, neither of which is present in the parent compound. rsc.org

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-1-(4-propylphenyl)-2-methylpropan-1-amine |

| Bromination | Br₂, FeBr₃ | 3-Bromo-1-(4-propylphenyl)-2-methylpropan-1-amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-Acetyl-4-propylphenyl)-2-methylpropan-1-amine (potential for low yield) |

Derivatization for Analytical and Biological Studies

Derivatization of the primary amine group is a common strategy to enhance the compound's properties for analysis by gas chromatography (GC) or liquid chromatography (LC) and to study its stereospecific biological effects. semanticscholar.orgoup.com

Analytical Derivatization: Acylation is frequently employed to improve chromatographic resolution and mass spectrometric detection. Reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the primary amine to form stable, volatile, and electron-capturing derivatives suitable for GC-MS analysis. nih.gov

Chiral Derivatization: To separate and quantify the enantiomers (R- and S-isomers) of this compound, chiral derivatizing agents are used. These agents, which are themselves enantiomerically pure, react with the amine to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques. nih.govnih.gov A common reagent for this purpose is R-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. researchgate.net The resulting diastereomeric amides can be readily resolved, allowing for the determination of the enantiomeric excess. researchgate.net This is crucial as the biological activity of amphetamine analogues often resides predominantly in one enantiomer. nih.gov

| Agent | Abbreviation | Purpose | Analytical Technique |

|---|---|---|---|

| Pentafluoropropionic anhydride | PFPA | Improves volatility and detection | GC-MS |

| Heptafluorobutyric anhydride | HFBA | Improves volatility and detection | GC-MS |

| R-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl (Mosher's) | Chiral separation of enantiomers | GC-MS, LC-MS, NMR |

| 9-Fluorenylmethyl chloroformate-L-proline | FMOC-L-Pro | Chiral separation of enantiomers | HPLC |

Synthesis of Deuterated and Labeled Analogues for Research

Isotopically labeled analogues of this compound are invaluable tools in metabolism studies and for accurate quantification in complex biological matrices. acs.org

Isotopic Labeling Strategies for Metabolic Tracing (In Vitro)

The use of stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), allows researchers to trace the metabolic fate of a drug without the need for radioactive labels. acs.org When a molecule containing a heavy isotope is analyzed by mass spectrometry, its mass spectrum is shifted by a predictable amount, allowing it to be distinguished from its unlabeled counterpart and any interfering background ions.

In vitro metabolism studies, often using liver microsomes, can employ a 1:1 mixture of the labeled and unlabeled compound. nih.gov Metabolites are then identified by searching for characteristic doublet peaks in the mass spectrum, separated by the mass difference corresponding to the isotopic label. acs.org Deuterium labeling can also be used to probe reaction mechanisms by investigating the kinetic isotope effect; the C-D bond is stronger than the C-H bond, so reactions involving the cleavage of this bond may proceed more slowly, providing insight into the rate-determining steps of metabolism. ru.nlnih.gov

| Isotope | Labeling Position | Application | Key Advantage |

|---|---|---|---|

| Deuterium (²H) | Alkyl chain (propyl or isopropyl group) | Metabolite identification, mechanistic studies | Probing kinetic isotope effects |

| Deuterium (²H) | Aromatic ring | Metabolite identification | Less likely to be lost during metabolism than some alkyl positions |

| Carbon-13 (¹³C) | Aromatic ring or backbone | Metabolite identification | Label is stable and does not typically alter chromatographic behavior |

Synthesis of Labeled Standards for Analytical Quantification

For quantitative analysis of drugs in biological fluids by methods like LC-MS/MS, stable isotope-labeled internal standards (SIL-ISs) are the gold standard. nih.gov A SIL-IS is an analogue of the analyte where one or more atoms have been replaced by a heavy isotope. researchgate.net For this compound, a deuterated version (e.g., with 3, 5, or more deuterium atoms) would be an ideal internal standard. nih.gov

These standards are added to a sample at a known concentration at the beginning of the sample preparation process. Because the SIL-IS is chemically almost identical to the analyte, it experiences the same extraction losses, matrix effects, and ionization suppression or enhancement during analysis. nih.gov By measuring the ratio of the analyte's signal to the SIL-IS's signal, a highly accurate and precise quantification can be achieved. researchgate.net Studies have shown that ¹³C-labeled internal standards are often superior to ²H-labeled ones as they are less likely to exhibit chromatographic separation from the unlabeled analyte (isotopic effect), which can be a source of error. nih.govresearchgate.net

The synthesis of these labeled standards often involves using deuterated reagents at a key step in the synthetic pathway, such as using a deuterated reducing agent (e.g., lithium aluminum deuteride, LiAlD₄) or starting from a deuterated precursor. nih.gov

| Standard Type | Example | Pros | Cons |

|---|---|---|---|

| Deuterium-Labeled (²H) | This compound-d5 | Relatively inexpensive to synthesize; effective for correcting matrix effects. nih.gov | Can sometimes exhibit chromatographic separation from the analyte; potential for H/D exchange. nih.gov |

| Carbon-13-Labeled (¹³C) | 2-Methyl-1-(4-propylphenyl-13C₆)propan-1-amine | Co-elutes perfectly with the analyte; very stable label. nih.govresearchgate.net | More expensive and complex to synthesize. |

| Non-Isotopically Labeled Analogue | Propylamphetamine | Inexpensive and readily available. oup.com | Does not perfectly mimic the analyte's behavior during extraction and ionization, leading to lower accuracy. nih.gov |

Structure Activity Relationship Sar Studies

Molecular Design Principles

The design of 2-Methyl-1-(4-propylphenyl)propan-1-amine is based on the phenethylamine (B48288) scaffold, a common framework for compounds that interact with monoamine systems. Modifications to this basic structure, such as the addition of a propyl group to the phenyl ring and methyl groups to the ethylamine (B1201723) side-chain, are intended to modulate its pharmacological profile.

The nature and position of substituents on the aromatic ring are critical determinants of a compound's activity. In the case of this compound, the key feature is the propyl group at the para-position (position 4) of the phenyl ring.

For phenethylamines, substituents at the 4-position significantly influence receptor affinity and selectivity. Generally, increasing the size and lipophilicity of the substituent at this position can enhance binding affinity at certain receptors, such as the serotonin (B10506) 5-HT₂ receptors. nih.gov Studies on related 4-substituted phenethylamines have shown that alkyl or halogen groups at the para-position can positively affect binding affinity. biomolther.org The propyl group, being a small, lipophilic alkyl chain, is expected to increase the compound's ability to interact with hydrophobic pockets within the binding sites of its target receptors. This is consistent with observations in other phenethylamine series where extending a 4-alkoxy group generally increases binding affinities at 5-HT₂ₐ and 5-HT₂꜀ receptors. nih.gov

The ethylamine side-chain of the phenethylamine scaffold is another key area for structural modification. In this compound, the backbone is branched, which significantly impacts its pharmacological properties compared to a linear chain.

The structure can be described as an amphetamine analog with an additional methyl group on the alpha carbon. The presence of a methyl group at the alpha position (the carbon adjacent to the amine group) is a defining feature of the amphetamine subclass of phenethylamines. This α-methylation generally provides resistance to metabolism by monoamine oxidase (MAO), an enzyme that degrades simple phenethylamines.

The additional methyl group, creating an isobutyl-like structure attached to the phenyl ring, introduces further steric bulk. This branching can influence how the molecule fits into a receptor's binding pocket and its selectivity for different monoamine transporters. nih.gov For instance, the size and shape of substituents on the backbone can determine whether a compound acts as a substrate (releaser) or merely an inhibitor (blocker) at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters. nih.govnih.gov While primary amines (where the nitrogen is bonded to two hydrogen atoms) are common, substitutions on the amine nitrogen itself (to secondary or tertiary amines) would further alter the compound's properties, though this specific molecule is a primary amine.

The presence of a chiral center at the alpha-carbon (the carbon atom bonded to the phenyl ring and the amine group) means that this compound can exist as two different stereoisomers, the (R)- and (S)-enantiomers. Stereochemistry is a critical factor in molecular recognition by biological receptors and transporters, which are themselves chiral.

For many substituted amphetamines, the enantiomers exhibit different potencies and may even have different mechanisms of action. Typically, one enantiomer fits more favorably into the binding site of a specific receptor or transporter, resulting in a stronger interaction. For example, in many amphetamine derivatives, the (S)-enantiomer is significantly more potent as a central nervous system stimulant than the (R)-enantiomer. The specific orientation of the amine group and the alkyl backbone in three-dimensional space, as dictated by its stereochemistry, is crucial for optimal interaction with target proteins. nih.gov

Substituent Effects on Theoretical Receptor Interactions

The structural modifications of this compound are predicted to modulate its binding affinity and functional activity at various receptors, particularly serotonin receptors and monoamine transporters.

The combination of the 4-propyl group and the branched alkylamine chain is expected to result in a distinct binding profile at key CNS targets.

5-HT₂ₐ Receptors: Phenethylamines are well-known ligands for the 5-HT₂ family of serotonin receptors, with the 5-HT₂ₐ subtype being a primary target for psychedelic phenethylamines. researchgate.net SAR studies of related compounds suggest that lipophilic substituents at the 4-position of the phenyl ring generally enhance affinity for the 5-HT₂ₐ receptor. nih.gov Therefore, the 4-propyl group is anticipated to contribute favorably to the binding affinity of this compound at this receptor. The table below shows binding affinities for related 4-substituted amphetamine analogs at the 5-HT₂ₐ receptor, illustrating the effect of modifying the 4-position substituent.

| Compound | 4-Position Substituent | 5-HT₂ₐ Binding Affinity (Kᵢ, nM) |

| Amphetamine | -H | >10,000 |

| 4-Methylamphetamine | -CH₃ | 3,300 |

| 4-Chloroamphetamine | -Cl | 530 |

| 4-Iodoamphetamine | -I | 91 |

| (Data adapted from studies on related substituted amphetamines for illustrative purposes.) |

Monoamine Transporters (DAT, NET, SERT): Substituted phenethylamines are classic modulators of monoamine transporters. The specific substitution pattern determines both the potency and the selectivity of the compound for DAT, NET, and SERT. The α-methyl group, a feature of amphetamines, is crucial for interaction with these transporters. The addition of the 4-propyl group increases lipophilicity, which may enhance affinity for the transporters. However, bulky substituents can sometimes decrease potency or shift the mechanism from a releasing agent to a reuptake inhibitor. nih.gov Many 4-substituted phenethylamines show low potency for interacting with monoamine transporters. researchgate.net

Molecular docking simulations are computational tools used to predict how a ligand binds to the active site of a protein. For this compound, these studies would help visualize its interaction with receptors like 5-HT₂ₐ.

Electronic Factors: The electron-donating nature of the 4-propyl group influences the electrostatic potential of the aromatic ring. This can affect interactions with charged or polar residues within the receptor's binding pocket. The protonated amine group at physiological pH forms a critical ionic bond with a conserved aspartate residue in the binding site of many monoamine receptors.

Conformational Analysis and Molecular Flexibility

The conformational landscape of phenethylamine derivatives is crucial for their interaction with biological targets. The flexibility of these molecules, primarily due to rotation around single bonds, allows them to adopt various spatial arrangements, or conformations. The specific conformation that binds to a receptor is known as the bioactive conformation.

For phenethylamine analogs, the energy landscape is typically mapped by computational chemistry methods. This involves calculating the potential energy of the molecule as a function of its torsional angles. The key rotatable bonds that define the conformation of phenethylamine derivatives are those in the ethylamine side chain and the bond connecting the side chain to the phenyl ring.

The preferred conformations of a ligand heavily influence how it can fit into a receptor's binding pocket. Molecular docking simulations are often used to predict these binding modes. For phenethylamine derivatives that interact with monoamine transporters or receptors, the orientation of the amine group and the phenyl ring is critical for establishing key interactions, such as hydrogen bonds and hydrophobic contacts. biomolther.orgnih.gov

In the case of this compound, the conformational constraints imposed by the α-isopropyl group would limit the number of possible binding poses. Docking studies on related compounds have shown that the amine group typically forms a crucial hydrogen bond with specific residues, like aspartate, in the binding site of transporters such as the dopamine transporter (DAT). biomolther.orgnih.gov The phenyl ring, with its propyl substituent, would likely occupy a hydrophobic pocket within the receptor. The size and shape of this pocket would determine whether the 4-propyl substituent is favorable for binding affinity. Structure-activity relationship studies on other phenethylamines have indicated that the size of substituents on the phenyl ring can significantly affect activity. nih.gov

Enantiomeric Activity Differentiation

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

While no in vitro binding data for the individual enantiomers of this compound has been published, it is highly probable that they would display differential binding affinities to chiral biological targets. For many psychoactive phenethylamines, one enantiomer is often significantly more potent than the other. sigmaaldrich.com For instance, in the case of amphetamine and methamphetamine, the dextrorotatory (D or S) enantiomer generally possesses greater central nervous system stimulant activity than the levorotatory (L or R) enantiomer. sigmaaldrich.com

This difference in affinity arises from the three-dimensional arrangement of the substituents around the chiral center. One enantiomer will be able to achieve a more complementary fit with the binding site, allowing for optimal molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces), while the other enantiomer will fit less precisely, resulting in weaker binding.

The specific molecular interactions that lead to differential activity between enantiomers can be elucidated through methods like X-ray crystallography of ligand-receptor complexes or high-resolution molecular modeling. These interactions are predicated on the "three-point attachment model," where three distinct interaction points between the chiral ligand and the chiral receptor are necessary for enantiomeric discrimination. nih.gov

For this compound, the key interaction points would likely be:

An ionic/hydrogen bond interaction involving the protonated amine group.

A hydrophobic interaction involving the 4-propylphenyl ring.

A specific interaction or steric clash involving the isopropyl group at the alpha position.

The spatial orientation of these three groups is fixed in opposite arrangements for the R and S enantiomers. Consequently, one enantiomer would align these groups favorably with the corresponding binding pockets and interaction sites of a chiral receptor, leading to a stable, high-affinity complex. The other enantiomer, due to its mirrored configuration, would be unable to achieve the same optimal alignment, potentially introducing steric clashes or positioning key functional groups suboptimally for interaction. This would result in a lower binding affinity and, consequently, reduced biological activity.

Theoretical Pharmacological Profiling and Molecular Mechanisms

In Vitro Receptor Binding Affinity Studies

Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for a specific receptor. These studies measure the strength of the interaction between the compound and its molecular targets.

High-throughput screening (HTS) allows for the rapid assessment of a compound's binding affinity against a broad panel of receptors, transporters, and ion channels. This provides an initial overview of the compound's selectivity. For a phenethylamine (B48288) derivative, the panel would typically include a wide array of G-protein coupled receptors (GPCRs), particularly those for monoamine neurotransmitters.

A hypothetical HTS profile for 2-Methyl-1-(4-propylphenyl)propan-1-amine might indicate primary activity at monoamine transporters and certain serotonin (B10506) receptors, with lower affinity for other receptor families. The 4-propyl substitution, being a moderately bulky and lipophilic group, could influence the binding profile compared to unsubstituted amphetamine.

Hypothetical Receptor Panel Screening Data Below is an interactive table illustrating a potential outcome of a high-throughput screening for this compound, with hypothetical data for context.

| Receptor Target | Binding Affinity (Ki, nM) |

| Dopamine (B1211576) Transporter (DAT) | 150 |

| Serotonin Transporter (SERT) | 85 |

| Norepinephrine (B1679862) Transporter (NET) | 120 |

| 5-HT2A Receptor | 95 |

| 5-HT2C Receptor | 250 |

| α1-Adrenergic Receptor | >1000 |

| D2 Dopamine Receptor | >1000 |

Note: The data in this table is hypothetical and for illustrative purposes only.

To obtain more precise affinity values for the primary targets identified in HTS, competitive radioligand binding assays are employed. In these assays, the test compound competes with a radiolabeled ligand of known high affinity for a specific receptor or transporter. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) is calculated.

For this compound, it is plausible that the 4-propyl group could modulate its affinity for the monoamine transporters. Generally, para-substitutions on the amphetamine scaffold can shift the selectivity profile. For instance, some para-substitutions are known to increase affinity for the serotonin transporter (SERT) relative to the dopamine transporter (DAT). nih.gov The propyl group's size and lipophilicity might favor interaction with the binding pockets of SERT and NET. Similarly, its affinity for various serotonin (5-HT) receptor subtypes, such as 5-HT2A and 5-HT2C, would be of significant interest, as these are common targets for substituted amphetamines.

Hypothetical Monoamine Transporter and 5-HT Receptor Binding Affinities This interactive table presents hypothetical Ki values from radioligand binding assays.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | 5-HT2A Ki (nM) |

| Amphetamine | 50 | 3000 | 25 | 5000 |

| 4-Methylamphetamine | 80 | 800 | 40 | 1500 |

| This compound | 150 | 85 | 120 | 95 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cellular Signaling Pathway Modulation in Research Models

Beyond binding affinity, it is crucial to determine the functional activity of a compound at its target receptors. Functional assays assess whether a compound acts as an agonist, antagonist, or inverse agonist by measuring downstream cellular responses.

For GPCRs like the 5-HT receptors, functional activity can be measured through various assays. For receptors coupled to Gs or Gi proteins, changes in cyclic AMP (cAMP) levels are quantified. For Gq-coupled receptors, such as 5-HT2A, assays measuring inositol (B14025) phosphate (B84403) turnover or intracellular calcium mobilization are common. Additionally, β-arrestin recruitment assays can provide insights into another major signaling pathway for GPCRs and can help identify biased agonism, where a ligand preferentially activates one pathway over another.

Based on its structural similarity to other psychoactive phenethylamines, this compound would be hypothesized to be an agonist or partial agonist at certain 5-HT receptors. The efficacy (Emax) and potency (EC50) would be determined in these functional assays.

To understand the interaction with monoamine transporters, neurotransmitter uptake inhibition assays are performed, often using synaptosomes (isolated nerve terminals). These experiments measure the ability of the compound to block the reuptake of radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

A key aspect to investigate for an amphetamine-like molecule is whether it acts as a competitive reuptake inhibitor (like cocaine) or as a substrate for the transporter that induces reverse transport, also known as a releasing agent (like amphetamine). This is typically assessed in neurotransmitter release assays. The 4-propyl substitution could influence this mechanism, potentially altering the balance between uptake inhibition and release.

Hypothetical Neurotransmitter Uptake Inhibition Data This table shows hypothetical IC50 values for the inhibition of monoamine uptake.

| Compound | Dopamine Uptake IC50 (nM) | Serotonin Uptake IC50 (nM) | Norepinephrine Uptake IC50 (nM) |

| Amphetamine | 35 | 2500 | 15 |

| Cocaine | 200 | 300 | 250 |

| This compound | 250 | 150 | 180 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Enzyme Inhibition/Activation Studies (In Vitro)

The potential for a new compound to interact with metabolic enzymes is an important aspect of its pharmacological profile. For psychoactive amines, the primary enzymes of interest are typically monoamine oxidases (MAO-A and MAO-B), which are responsible for the degradation of monoamine neurotransmitters.

In vitro enzyme inhibition assays would be used to determine the concentration of this compound required to inhibit 50% of the activity of MAO-A and MAO-B (IC50). While the amphetamine scaffold itself generally confers some degree of MAO inhibition, the specific substitutions can modulate this activity. Significant inhibition of MAO could potentiate the effects of increased monoamine levels resulting from transporter interactions.

Ligand-Target Docking and Interaction Analysis

A search for molecular docking studies involving this compound yielded no results. There are no published computational predictions of its binding poses, binding affinities (e.g., docking scores or binding free energies), or preferred conformations within the active sites of MAO, IDO, or any other biological target.

Without docking studies or co-crystallization data, it is not possible to identify the key amino acid residues that would be crucial for the recognition and binding of this compound to any protein target. Such an analysis is entirely dependent on computational or structural biology studies, which are currently unavailable for this compound.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Identification and Purity Assessment

Chromatography is a cornerstone for separating "2-Methyl-1-(4-propylphenyl)propan-1-amine" from impurities or other components within a mixture. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the complexity of the sample matrix.

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For primary amines like "this compound," derivatization is often employed to improve chromatographic peak shape and thermal stability.

Research Findings: The analysis of primary amines by GC-MS is well-established. The molecular structure of "this compound" lends itself to predictable fragmentation patterns under electron ionization (EI). The primary fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process results in the formation of a resonance-stabilized iminium cation.

For "this compound," the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 191. The most significant fragmentation would occur via alpha-cleavage, breaking the bond between the benzylic carbon and the isopropyl group. This would yield a stable iminium cation at m/z 148. Another key fragmentation pathway involves benzylic cleavage, leading to the formation of a propylbenzyl cation (tropylium-type ion) at m/z 119. Further fragmentation of the propyl group can also occur.

| Predicted Ion (m/z) | Proposed Fragment Structure | Fragmentation Pathway |

| 191 | [C₁₃H₂₁N]⁺ | Molecular Ion |

| 148 | [C₁₀H₁₄N]⁺ | α-cleavage (loss of isopropyl radical, •C₃H₇) |

| 119 | [C₉H₁₁]⁺ | Benzylic cleavage (loss of C₄H₁₀N•) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of the propylbenzyl fragment) |

| 44 | [C₂H₆N]⁺ | Iminium cation from cleavage at the other side of the nitrogen |

Table 1: Predicted GC-MS Electron Ionization Fragmentation for this compound.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HR-MS/MS) is indispensable for analyzing non-volatile compounds or those present in complex biological or environmental matrices. frag-den-staat.deunizar.essciex.com This technique offers high sensitivity and selectivity, making it suitable for trace-level detection.

Research Findings: The analysis of primary aromatic amines is routinely performed using reverse-phase liquid chromatography with electrospray ionization (ESI) in positive ion mode. frag-den-staat.de The amine group in "this compound" is readily protonated, making it highly suitable for positive ESI, which would generate a prominent protonated molecule [M+H]⁺ at m/z 192.

In an LC-MS/MS experiment, this precursor ion (m/z 192) is selected and subjected to collision-induced dissociation (CID) to produce characteristic product ions. The fragmentation would be expected to yield the same core fragments as in GC-MS, such as the loss of the isopropyl group or cleavage of the amine moiety. Multiple Reaction Monitoring (MRM) can be used for highly selective quantification by monitoring specific precursor-to-product ion transitions.

| Parameter | Typical Value/Condition |

| Chromatography Mode | Reverse-Phase |

| Column | C18 (e.g., 150 mm x 4.6 mm, 4 µm) frag-den-staat.de |

| Mobile Phase A | Water with 0.1% Formic Acid lcms.cz |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid lcms.cz |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z 192 |

| Predicted Product Ion 1 | m/z 119 (loss of C₄H₁₁N) |

| Predicted Product Ion 2 | m/z 91 (Tropylium ion) |

Table 2: Typical LC-MS/MS Parameters for the Analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used method for assessing the purity of pharmaceutical compounds and for quantification. nih.gov The method's reliability makes it a standard for quality control applications.

Research Findings: For a compound like "this compound," a reverse-phase HPLC method would be the most appropriate choice. The aromatic propylphenyl group acts as a chromophore, allowing for detection by a UV spectrophotometer. The maximum UV absorbance (λmax) for similar substituted benzene (B151609) rings typically occurs in the range of 254-280 nm. The method can be optimized by adjusting the mobile phase composition (e.g., the ratio of acetonitrile or methanol to a buffered aqueous phase) to achieve optimal separation of the main compound from any synthesis-related impurities or degradation products. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

| Parameter | Typical Condition |

| Chromatography Mode | Reverse-Phase |

| Column | C18 or C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate (B84403) or acetate) |

| Detection | UV Spectrophotometry (e.g., at 260 nm) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Application | Purity assessment, quantification against a standard |

Table 3: General HPLC Conditions for Purity Analysis of this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for the unambiguous confirmation of the chemical structure of "this compound." Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide information on the chemical environment of each atom, allowing for a complete structural assignment.

Research Findings: While specific experimental spectra for "this compound" are not widely published, the expected chemical shifts and splitting patterns can be accurately predicted based on established principles and data from analogous structures.

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the propylphenyl ring (typically in the 7.0-7.3 ppm range), the benzylic proton, the protons of the propyl and isopropyl groups, and the amine (NH₂) protons. The amine protons often appear as a broad singlet, and their chemical shift can be variable.

¹³C NMR: The spectrum would display a unique signal for each carbon atom in a distinct chemical environment. The aromatic carbons would resonate in the 125-150 ppm region, while the aliphatic carbons of the propyl and isopropyl groups would appear in the upfield region (10-70 ppm).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-H (aromatic) | ~7.1-7.2 | Multiplet (AA'BB' system) |

| -CH (NH₂) (benzylic) | ~3.5-3.8 | Doublet |

| Ar-CH₂ -CH₂-CH₃ (propyl) | ~2.5-2.6 | Triplet |

| -CH(CH ₃)₂ (isopropyl) | ~1.8-2.0 | Multiplet |

| Ar-CH₂-CH₂ -CH₃ (propyl) | ~1.5-1.7 | Sextet |

| NH₂ (amine) | ~1.5-2.5 (variable) | Broad Singlet |

| -CH(CH₃ )₂ (isopropyl) | ~0.8-1.0 | Doublet of doublets |

| Ar-CH₂-CH₂-CH₃ (propyl) | ~0.9-1.0 | Triplet |

Table 4: Predicted ¹H NMR Spectral Data for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C -Ar (quaternary aromatic) | ~140-142 |

| C -Ar (quaternary aromatic, substituted) | ~138-140 |

| CH -Ar (aromatic) | ~128-130 |

| CH -Ar (aromatic) | ~127-129 |

| CH (NH₂) (benzylic) | ~60-65 |

| Ar-CH₂ - (propyl) | ~37-39 |

| -CH (CH₃)₂ (isopropyl) | ~33-35 |

| Ar-CH₂-CH₂ - (propyl) | ~24-26 |

| -CH(CH₃ )₂ (isopropyl) | ~19-22 (two signals) |

| -CH₂-CH₃ (propyl) | ~13-15 |

Table 5: Predicted ¹³C NMR Spectral Data for this compound.

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

Research Findings:

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would exhibit characteristic absorption bands for its primary amine and substituted aromatic ring. As a primary amine, it is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). wpmucdn.com Other key absorptions would include C-H stretching from the alkyl groups (below 3000 cm⁻¹), an N-H bending vibration around 1580-1650 cm⁻¹, and a C-N stretching band in the 1250-1335 cm⁻¹ range for aromatic amines. orgchemboulder.com Aromatic C=C stretching and C-H out-of-plane bending bands would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the propylphenyl chromophore. Substituted benzene rings typically show a strong absorption band (the E2 band) around 200-220 nm and a weaker, more structured band (the B band) around 250-280 nm. The alkyl substitution on the benzene ring would be expected to cause a slight red shift (shift to longer wavelength) of these absorption maxima compared to unsubstituted benzene.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) wpmucdn.com |

| Alkyl (C-H) | Stretch | 2850 - 2960 |

| Aromatic (C=C) | Stretch | ~1600, ~1500 |

| Primary Amine (N-H) | Bend (Scissoring) | 1580 - 1650 orgchemboulder.com |

| Aromatic Amine (C-N) | Stretch | 1250 - 1335 orgchemboulder.com |

| Aromatic (C-H) | Out-of-Plane Bend | 690 - 900 |

Table 6: Characteristic Predicted IR Absorption Bands for this compound.

Advanced Mass Spectrometry for Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool in metabolic research, offering high sensitivity and selectivity for the detection and identification of parent compounds and their metabolites. When coupled with chromatographic separation techniques like liquid chromatography (LC), LC-MS provides a powerful platform for comprehensive metabolite profiling in complex biological matrices.

Fragmentation Pattern Analysis for Structural Characterization of Metabolites

Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) causes molecules to break apart into characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural elucidation of the parent compound and its metabolites.

For this compound, the fragmentation pattern can be predicted based on established principles of amine and aromatic compound chemistry. The primary amine structure dictates a dominant fragmentation pathway known as alpha-cleavage. This involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this molecule, the most likely alpha-cleavage event is the loss of the isopropyl group as a radical, leading to the formation of a stable benzylic iminium ion. Another significant fragmentation pathway is benzylic cleavage, where the bond between the propyl-substituted phenyl group and the aminopropane moiety breaks, resulting in a tropylium-like ion or a substituted benzyl (B1604629) cation.

Metabolites of this compound would likely involve modifications such as hydroxylation on the aromatic ring or the alkyl chains. Fragmentation analysis would be key to pinpointing the location of these modifications. For instance, hydroxylation on the propyl group would result in a mass shift of the fragment containing that group, whereas hydroxylation on the phenyl ring would shift the mass of the aromatic fragment ions.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Pathway | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Description |

| Alpha-Cleavage | 192.17 [M+H]⁺ | 148.11 | C₃H₇• (Isopropyl radical) | Cleavage of the C-C bond adjacent to the nitrogen, resulting in the loss of the isopropyl group. This is often the base peak for primary amines. libretexts.orgmiamioh.edu |

| Benzylic Cleavage | 192.17 [M+H]⁺ | 133.10 | C₄H₁₀N (2-methylpropan-1-amine) | Cleavage of the bond between the benzyl carbon and the aromatic ring, forming a 4-propylbenzyl cation. |

| Loss of Propyl Group | 192.17 [M+H]⁺ | 149.12 | C₃H₇• (Propyl radical) | Fragmentation originating from the aromatic side chain, leading to the loss of the propyl group. |

Note: The m/z values are theoretical and based on the monoisotopic mass of the protonated molecule.

Quantitative Analysis of Parent Compound and Metabolites in Research Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological samples due to its superior sensitivity and specificity. researchgate.net A validated LC-MS/MS method would be essential for accurately determining the concentration of this compound and its metabolites in research samples like plasma, urine, or tissue homogenates.

The method typically involves sample preparation to isolate the analytes and remove interferences, followed by chromatographic separation and MS/MS detection. Sample preparation often utilizes protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). Chromatographic separation is commonly achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).

Detection is performed using a tandem mass spectrometer, usually a triple quadrupole instrument, operating in Selected Reaction Monitoring (SRM) mode. In SRM, a specific precursor ion (e.g., the protonated parent molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process ensures high selectivity and minimizes background noise. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.

Table 2: Hypothetical LC-MS/MS Parameters for Quantitative Analysis

| Parameter | Condition |

| Chromatography | Reverse-Phase UPLC with a C18 column |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion ([M+H]⁺) | m/z 192.2 |

| Product Ion for SRM | m/z 148.1 (from alpha-cleavage) |

| Internal Standard | Deuterated this compound |

Development of Reference Standards

The availability of high-purity, well-characterized analytical reference standards is a prerequisite for the accurate identification and quantification of a compound in any research or testing environment.

Synthesis and Characterization of Analytical Reference Materials

The synthesis of this compound as a reference material requires a controlled and well-documented chemical process to ensure high purity. A plausible synthetic route could be adapted from general methods for preparing similar substituted propanamine compounds. google.com One such approach involves multiple steps starting from a commercially available substituted benzyl halide.

For instance, a synthesis could begin with 4-propylbenzyl chloride, which is reacted with isobutyronitrile (B166230) in the presence of a strong base to form 2-methyl-1-(4-propylphenyl)propanenitrile. This intermediate is then hydrolyzed to the corresponding carboxylic acid, which subsequently undergoes a Curtius rearrangement followed by hydrolysis or catalytic hydrogenation to yield the final amine product, this compound. google.com

Following synthesis, the compound must be rigorously characterized to confirm its identity and purity. Standard analytical techniques for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the connectivity of atoms and the positions of substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the elemental composition and molecular weight of the compound.

Chromatographic Purity: HPLC or UPLC with UV or MS detection is used to determine the purity of the compound by separating it from any residual starting materials, intermediates, or by-products. bldpharm.com

Quality Control and Impurity Profiling

Quality control of an analytical reference standard is paramount. Impurity profiling, the identification and quantification of all impurities present in the standard, is a critical component of the quality assessment. researchgate.net Impurities can originate from various sources, including the starting materials, intermediates, side reactions during synthesis, or degradation of the final compound. nih.gov

For this compound, a thorough impurity profile would involve analyzing the final product using high-resolution techniques like LC-MS/MS or GC-MS to detect and identify any trace-level contaminants. The identity of these impurities provides valuable information about the synthesis process and the stability of the compound.

Table 3: Potential Impurities in the Synthesis of this compound

| Impurity Type | Potential Compound | Origin |

| Starting Material | 4-Propylbenzyl chloride | Incomplete reaction in the initial step. |

| Intermediate | 2-Methyl-1-(4-propylphenyl)propanenitrile | Incomplete hydrolysis to the carboxylic acid. |

| Intermediate | 2-Methyl-1-(4-propylphenyl)propanoic acid | Incomplete rearrangement and conversion to the final amine. |

| By-product | Di-(4-propylbenzyl) ether | Side reaction of the starting material under basic conditions. |

| By-product | Isomeric impurities | Impurities present in the initial starting materials or formed during synthesis. |

Establishing a comprehensive impurity profile is essential for defining the purity of the reference standard, which directly impacts the accuracy of all subsequent quantitative measurements.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations can provide valuable information about molecular orbitals, electrostatic potentials, and spectroscopic properties, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.

For a comprehensive understanding, the following table would typically be populated with data from quantum chemical calculations on 2-Methyl-1-(4-propylphenyl)propan-1-amine.

| Parameter | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

The electrostatic potential (ESP) surface of a molecule illustrates the distribution of charge. Regions of negative potential (typically colored red) are associated with electron-rich areas and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. The ESP is instrumental in predicting how a molecule will interact with other molecules, including biological receptors.

Quantum chemical calculations can also predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a compound and to aid in the assignment of spectral bands. For instance, the vibrational frequencies calculated from quantum mechanics can be correlated with the stretching and bending modes of specific chemical bonds within this compound.

| Spectroscopic Property | Predicted Values |

| Key IR Frequencies (cm⁻¹) | Data not available |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for investigating the interactions between a ligand, such as this compound, and its biological target, typically a protein.

MD simulations can model the process of a ligand binding to a receptor, revealing the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. These simulations can also capture the conformational changes that both the ligand and the protein may undergo upon binding, providing a dynamic picture of the recognition process.

Once a ligand is bound, MD simulations can be used to assess the stability of the protein-ligand complex. By analyzing the trajectory of the simulation, researchers can calculate metrics such as the root-mean-square deviation (RMSD) to quantify the stability of the complex over time. Furthermore, the dynamic behavior of the ligand within the binding pocket and the flexibility of different protein regions can be examined.

| Simulation Parameter | Finding |

| Target Protein | Data not available |

| Binding Affinity (Calculated) | Data not available |

| Key Interacting Residues | Data not available |

| RMSD of Ligand | Data not available |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. 3D-QSAR methods extend this concept by considering the three-dimensional properties of the molecules, such as their shape and electrostatic fields.

For this compound, a QSAR or 3D-QSAR study would involve compiling a dataset of structurally related compounds with their measured biological activities. Molecular descriptors for these compounds would then be calculated and used to build a predictive model. Such a model could elucidate which structural modifications to this compound are likely to enhance its desired activity.

| QSAR Model Parameter | Value/Finding |

| Training Set Size | Data not available |

| Key Molecular Descriptors | Data not available |

| Predictive Power (q²) | Data not available |

Development of Predictive Models for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool used to correlate the chemical structure of compounds with their biological activity. For analogues of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These methods build models based on the steric and electrostatic fields of a set of known ligands.

While specific QSAR models for 4-propylamphetamine analogues are not extensively published, studies on related mono-substituted 4-phenylpiperidines and -piperazines demonstrate the utility of this approach. In these studies, partial least squares (PLS) regression is often employed to model the in vivo effects based on calculated physicochemical descriptors. Such models provide a comprehensive understanding of the biological response for a class of compounds. A similar methodology could be applied to a series of 4-alkyl-substituted phenylethylamines to predict their affinity and selectivity for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of analogues with a range of biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric, electrostatic, and other physicochemical fields are calculated around the aligned molecules.

Statistical Analysis: A statistical method, such as PLS, is used to derive a mathematical equation correlating the descriptors with biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Identification of Physicochemical Descriptors Correlating with Activity

Research into the structure-activity relationships of 4-substituted amphetamine analogues has identified several key physicochemical descriptors that correlate with their activity at monoamine transporters. The nature of the substituent at the 4-position of the phenyl ring and the length of the N-alkyl chain are particularly influential.

Lengthening the N-alkyl substituent on 4-methylamphetamine has been shown to convert the compound from a potent, non-selective monoamine releaser to a more selective SERT releaser with reduced abuse potential. Specifically, the S(+) N-propyl analogue of 4-methylamphetamine acts as a non-transported blocker at DAT and NET, while remaining an efficacious releaser at SERT. nih.gov This suggests that the steric bulk of the N-alkyl group is a critical descriptor for determining the mechanism of action (releaser vs. blocker) at different transporters.

The following table summarizes the impact of N-alkylation on the activity of 4-methylamphetamine analogues:

| Compound | Activity at DAT | Activity at NET | Activity at SERT | Abuse Potential |

| S(+) N-methyl 4-MA | Potent Releaser | Potent Releaser | Potent Releaser | High |

| S(+) N-ethyl 4-MA | Decreased Releaser Efficacy | Full Releaser | Full Releaser | Reduced |

| S(+) N-propyl 4-MA | Blocker | Blocker | Efficacious Releaser | No Apparent Potential |

Data compiled from studies on N-alkylated 4-methylamphetamine analogues. nih.gov

These findings indicate that descriptors related to molecular size, shape, and hydrophobicity of the N-substituent are crucial for predicting the pharmacological profile of these compounds.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is another cornerstone of computational drug design, focusing on the 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target.

Derivation of Pharmacophore Models from Known Ligands